molecular formula C10H8N2O B11916665 2-Quinoxalineacetaldehyde CAS No. 545423-99-2

2-Quinoxalineacetaldehyde

Cat. No.: B11916665
CAS No.: 545423-99-2
M. Wt: 172.18 g/mol
InChI Key: AVTNUSRIFTVEND-UHFFFAOYSA-N
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Description

2-(Quinoxalin-2-yl)acetaldehyde is a chemical compound that belongs to the quinoxaline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinoxalin-2-yl)acetaldehyde typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic or basic conditions. This reaction forms the quinoxaline ring, which is then further functionalized to introduce the aldehyde group at the 2-position. Common reagents used in this synthesis include acetic acid, hydrochloric acid, and sodium hydroxide .

Industrial Production Methods

Industrial production of 2-(Quinoxalin-2-yl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Quinoxalin-2-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Quinoxalin-2-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(Quinoxalin-2-yl)acetaldehyde involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the quinoxaline ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Quinoxalin-2-yl)acetaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo a variety of chemical reactions and form diverse derivatives. This functional group also contributes to its potential biological activity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

545423-99-2

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2-quinoxalin-2-ylacetaldehyde

InChI

InChI=1S/C10H8N2O/c13-6-5-8-7-11-9-3-1-2-4-10(9)12-8/h1-4,6-7H,5H2

InChI Key

AVTNUSRIFTVEND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CC=O

Origin of Product

United States

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